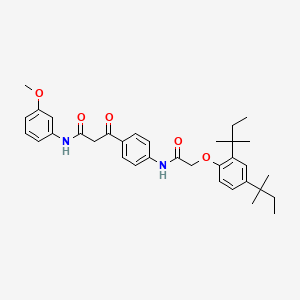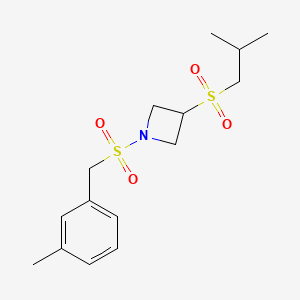![molecular formula C21H20N4O2S B2396237 N-(2,4-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide CAS No. 1008473-61-7](/img/structure/B2396237.png)
N-(2,4-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20N4O2S and its molecular weight is 392.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Activities and Medicinal Chemistry
Quinazoline derivatives have been identified as possessing a broad spectrum of biological activities. Research highlights their significance in medicinal chemistry, where they serve as lead compounds for developing new therapeutic agents. Their applications span antibacterial, anticancer, and antituberculosis activities, among others. For instance, quinazoline-4(3H)-ones and their derivatives are recognized for their stability and potential as medicinal agents, showing significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli (Tiwary et al., 2016). Moreover, the structural diversity of organotin complexes containing quinazoline derivatives has been scrutinized for antituberculosis activity, indicating the role of organic groups attached to tin in influencing biological activity (Iqbal et al., 2015).
Optoelectronic Materials
Beyond their biological applications, quinazoline derivatives have also found utility in the field of optoelectronic materials. Their incorporation into π-extended conjugated systems has been valuable for creating novel materials for applications such as organic light-emitting diodes (OLEDs), nonlinear optical materials, and colorimetric pH sensors. Research indicates that quinazoline and pyrimidine fragments enhance the electroluminescent properties of materials, making them of interest for developing efficient red phosphorescent OLEDs and potential structures for various sensors (Lipunova et al., 2018).
Synthesis and Chemical Properties
The synthesis and evaluation of novel quinazoline derivatives for their chemical properties form a significant area of research. Studies focus on the development of methodologies for synthesizing these compounds and investigating their stability, solubility, and potential as lead compounds for further drug development. Efforts to enhance the bioavailability of these derivatives are crucial in overcoming challenges associated with antibiotic resistance, indicating the importance of quinazoline derivatives in addressing global health concerns (Hsu et al., 2005).
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[(2-methyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-12-8-9-16(13(2)10-12)23-18(26)11-28-21-24-17-7-5-4-6-15(17)19-22-14(3)20(27)25(19)21/h4-10,14H,11H2,1-3H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYJKTGGEDRNLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3,4-dimethoxyphenyl)-(1H-indol-3-yl)methyl]-1H-indole](/img/structure/B2396154.png)
![tert-butyl N-[cyano(naphthalen-2-yl)methyl]carbamate](/img/structure/B2396157.png)
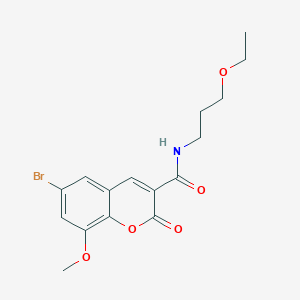
![2-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2396160.png)
![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)butanamide](/img/structure/B2396161.png)
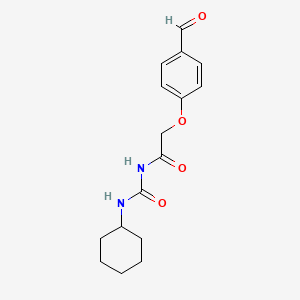
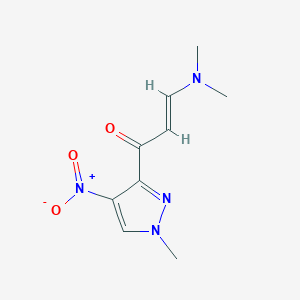
![3-(3,4-Dimethylphenyl)-8-(thiophen-2-ylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2396164.png)

![2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2396169.png)
![2-(1-(2-chlorophenoxy)ethyl)-4-methyl-1H-benzo[d]imidazole](/img/structure/B2396170.png)
